Aqueous Solubility: Nitrofurantoin Sodium vs. Free Acid
Nitrofurantoin Sodium demonstrates at least a 100-fold improvement in aqueous solubility compared to nitrofurantoin free acid, a prerequisite for parenteral formulation. The free acid is reported as <0.01 g/100 mL (i.e., <100 μg/mL) in water at 19°C , while the sodium salt achieves clear solutions at ≥5 mg/mL (19.15 mM) in aqueous buffer systems . This solubility differential directly enables intravenous infusion and other parenteral applications.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | ≥5 mg/mL (19.15 mM) in aqueous buffer |
| Comparator Or Baseline | Nitrofurantoin free acid: <0.01 g/100 mL (<100 μg/mL) at 19°C |
| Quantified Difference | >50-fold increase in solubility |
| Conditions | Water/aqueous buffer at ambient temperature |
Why This Matters
Solubility is the primary gatekeeper for parenteral administration and for achieving reproducible, homogeneous dosing in aqueous in vitro assays.
